

ISAM-140: A Technical Guide to Overcoming Adenosine-Mediated Immune Suppression

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Compound of Interest		
Compound Name:	ISAM-140	
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This in-depth technical guide explores the role of **ISAM-140** in blocking adenosine-mediated immune suppression. Adenosine, a nucleoside present at high concentrations within the tumor microenvironment, is a key signaling molecule that dampens anti-tumor immune responses. **ISAM-140**, a potent and selective antagonist of the A2B adenosine receptor, represents a promising therapeutic strategy to reinvigorate the immune system's ability to combat cancer. This document provides a comprehensive overview of the mechanism of action of **ISAM-140**, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

The Adenosine Signaling Pathway in the Tumor Microenvironment

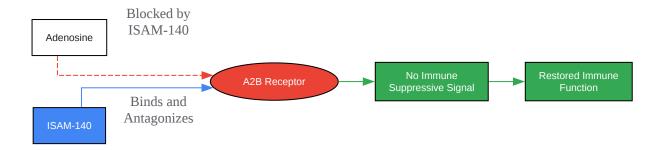
Extracellular adenosine accumulates in the tumor microenvironment through the enzymatic conversion of adenosine triphosphate (ATP) by the ectonucleotidases CD39 and CD73, which are often overexpressed on the surface of cancer cells and immune cells.[1][2] Adenosine then binds to one of four G protein-coupled receptors: A1, A2A, A2B, or A3.[1] The A2A and A2B receptors are the primary mediators of adenosine's immunosuppressive effects.[2]

Binding of adenosine to the A2B receptor on immune cells, such as T cells and Natural Killer (NK) cells, triggers a signaling cascade that leads to the production of intracellular cyclic adenosine monophosphate (cAMP).[3][4] Elevated cAMP levels inhibit T cell receptor (TCR)

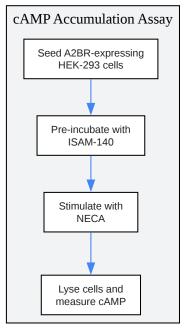


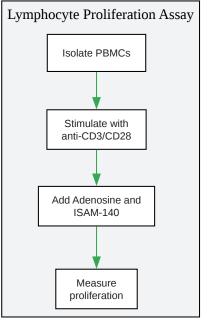
signaling, leading to decreased proliferation, reduced cytokine production (e.g., interferongamma (IFNy) and perforin), and an overall suppression of cytotoxic T lymphocyte (CTL) and NK cell function.[4][5] This creates an immunosuppressive shield that allows tumors to evade immune destruction.[6]

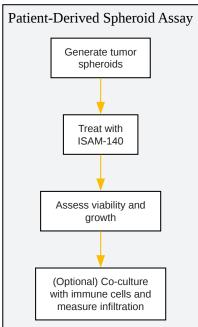












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